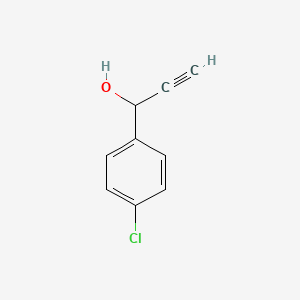

1-(4-Chlorophenyl)prop-2-yn-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-chlorophenyl)prop-2-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO/c1-2-9(11)7-3-5-8(10)6-4-7/h1,3-6,9,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPJLPGPHEDSJHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC(C1=CC=C(C=C1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60464669 | |

| Record name | 1-(4-chlorophenyl)prop-2-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60464669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29805-11-6 | |

| Record name | 1-(4-chlorophenyl)prop-2-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60464669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-(4-Chlorophenyl)prop-2-yn-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of the propargyl alcohol derivative, 1-(4-Chlorophenyl)prop-2-yn-1-ol. This compound holds significant interest within the field of medicinal chemistry due to the versatile reactivity of its terminal alkyne and hydroxyl functionalities, which serve as key synthons for the development of more complex molecular architectures. The primary synthetic route detailed herein is the nucleophilic addition of an ethynyl Grignard reagent to 4-chlorobenzaldehyde. This guide offers a step-by-step protocol for this synthesis, followed by a thorough discussion of purification techniques and a multi-faceted characterization approach employing spectroscopic methods. The causality behind experimental choices is elucidated to provide a deeper understanding of the reaction mechanism and optimization strategies. This document is intended to be a practical resource for researchers engaged in organic synthesis and drug discovery.

Introduction: The Significance of Propargyl Alcohols in Medicinal Chemistry

Propargyl alcohols are a class of organic compounds characterized by the presence of a hydroxyl group attached to a carbon atom adjacent to a carbon-carbon triple bond. This unique structural motif imbues these molecules with a rich and diverse reactivity, making them highly valuable intermediates in organic synthesis. In the context of drug development, the propargyl group is a particularly attractive functionality. It can participate in a variety of chemical transformations, including copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), Sonogashira coupling, and various cyclization reactions, enabling the construction of complex heterocyclic scaffolds often found in biologically active molecules.[1] The introduction of a 4-chlorophenyl group to the propargyl alcohol framework can further modulate the compound's lipophilicity and electronic properties, potentially influencing its pharmacokinetic and pharmacodynamic profile.

This guide will focus on the synthesis and characterization of this compound, a representative example of this important class of compounds.

Synthesis of this compound via Grignard Reaction

The most common and efficient method for the synthesis of this compound is the Grignard reaction. This powerful carbon-carbon bond-forming reaction involves the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to a carbonyl compound. In this specific synthesis, ethynylmagnesium bromide acts as the nucleophile, attacking the electrophilic carbonyl carbon of 4-chlorobenzaldehyde.

Reaction Mechanism

The reaction proceeds in two main stages: the formation of the Grignard reagent and its subsequent addition to the aldehyde.

-

Formation of Ethynylmagnesium Bromide: Acetylene, a weak acid, can be deprotonated by a strong Grignard reagent, such as ethylmagnesium bromide, to form the highly nucleophilic ethynylmagnesium bromide.

-

Nucleophilic Addition: The ethynyl Grignard reagent then adds to the carbonyl group of 4-chlorobenzaldehyde. The carbon atom of the ethynyl group attacks the carbonyl carbon, and the oxygen atom coordinates to the magnesium ion, forming a magnesium alkoxide intermediate.

-

Work-up: The reaction is quenched with a weak acid, typically a saturated aqueous solution of ammonium chloride, to protonate the alkoxide and yield the final product, this compound.

Figure 1: General workflow for the Grignard synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

Magnesium turnings

-

Ethyl bromide

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Acetylene gas or a solution of ethynylmagnesium bromide in THF (commercial)

-

4-Chlorobenzaldehyde

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Hexanes

-

Ethyl acetate

Procedure:

-

Preparation of Ethynylmagnesium Bromide (if not commercially available):

-

Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a gas inlet adapter under an inert atmosphere (nitrogen or argon).

-

To the flask, add magnesium turnings.

-

In the dropping funnel, place a solution of ethyl bromide in anhydrous diethyl ether.

-

Slowly add the ethyl bromide solution to the magnesium turnings to initiate the Grignard reaction, which is evidenced by gentle refluxing.

-

Once the ethylmagnesium bromide has formed, bubble dry acetylene gas through the solution, or add a solution of acetylene in an appropriate solvent. This will form a precipitate of ethynylmagnesium bromide.

-

-

Reaction with 4-Chlorobenzaldehyde:

-

In a separate flame-dried flask under an inert atmosphere, dissolve 4-chlorobenzaldehyde in anhydrous THF.

-

Cool the solution of 4-chlorobenzaldehyde to 0 °C in an ice bath.

-

Slowly add the previously prepared ethynylmagnesium bromide suspension (or a commercial solution) to the aldehyde solution via a cannula or dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Cool the reaction mixture back to 0 °C and slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

-

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₉H₇ClO |

| Molecular Weight | 166.60 g/mol |

| Appearance | Expected to be a solid or semi-solid |

| IUPAC Name | This compound[2] |

| CAS Number | 29805-11-6[2] |

Spectroscopic Data

The following data are based on expected values and data from closely related analogs, such as 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile.[1]

Infrared (IR) Spectroscopy:

| Wavenumber (cm⁻¹) | Assignment |

| ~3300 (broad) | O-H stretch of the alcohol |

| ~3298 | ≡C-H stretch of the terminal alkyne[1] |

| ~2135 | C≡C stretch of the alkyne[1] |

| ~1600, 1490 | C=C stretching of the aromatic ring |

| ~1090 | C-O stretch of the alcohol |

| ~830 | C-H out-of-plane bending of the para-substituted aromatic ring |

| ~770 | C-Cl stretch[1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.4-7.5 | d | 2H | Aromatic protons ortho to the carbinol group |

| ~7.3-7.4 | d | 2H | Aromatic protons meta to the carbinol group |

| ~5.4 | d | 1H | Methine proton (-CH(OH)-) |

| ~2.6 | d | 1H | Acetylenic proton (-C≡CH) |

| ~2.5 (broad) | s | 1H | Hydroxyl proton (-OH) |

¹³C NMR (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~139 | Aromatic carbon attached to the carbinol group |

| ~134 | Aromatic carbon bearing the chlorine atom |

| ~129 | Aromatic CH carbons |

| ~127 | Aromatic CH carbons |

| ~83 | Quaternary alkyne carbon (-C≡CH) |

| ~75 | Terminal alkyne carbon (-C≡CH) |

| ~64 | Methine carbon (-CH(OH)-) |

Mass Spectrometry (MS):

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 166, with a characteristic M+2 peak at m/z 168 due to the presence of the ³⁷Cl isotope. Fragmentation patterns would likely involve the loss of water, the propargyl group, and the chlorophenyl group.

Figure 2: A logical workflow for the characterization of this compound.

Safety and Handling

As with any chemical synthesis, proper safety precautions must be observed.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: All manipulations should be performed in a well-ventilated fume hood.

-

Handling of Reagents:

-

Grignard Reagents: Are highly reactive and moisture-sensitive. Anhydrous conditions are crucial for a successful reaction. They are also flammable.

-

Diethyl Ether and THF: Are extremely flammable and should be handled with care, away from ignition sources.

-

4-Chlorobenzaldehyde: May be an irritant. Avoid inhalation and contact with skin and eyes.

-

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

This technical guide has outlined a reliable and well-established method for the synthesis of this compound. The Grignard reaction provides a straightforward and high-yielding route to this valuable propargyl alcohol derivative. The detailed protocol and characterization data presented herein serve as a practical resource for researchers in the fields of organic synthesis and medicinal chemistry. The versatile reactivity of the title compound makes it an attractive building block for the synthesis of novel and potentially bioactive molecules, underscoring the importance of its efficient preparation and thorough characterization.

References

-

D. P. G. de Oliveira, M. E. S. R. Silva, A. C. T. D. S. de Oliveira, et al. (2022). 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile. Molbank, 2022(2), M1373. Available at: [Link]

-

Zhong, Y., et al. (2014). Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one. South African Journal of Chemistry, 67, 131-135. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11400988, this compound. Retrieved January 21, 2026 from [Link].

Sources

An In-depth Technical Guide to 1-(4-Chlorophenyl)prop-2-yn-1-ol: Properties, Synthesis, and Applications

Introduction

1-(4-Chlorophenyl)prop-2-yn-1-ol is a propargyl alcohol derivative of significant interest in the fields of medicinal chemistry and organic synthesis. The presence of a chiral center, a reactive terminal alkyne, and a chlorophenyl group makes it a versatile building block for the synthesis of a wide range of biologically active molecules and complex organic scaffolds.[1][2][3] This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed protocols for its synthesis and characterization, an exploration of its chemical reactivity, and a discussion of its current and potential applications in research and drug development.

Physicochemical Properties

The structural and electronic properties of this compound are summarized below. These properties are crucial for understanding its reactivity, designing synthetic routes, and predicting its behavior in various chemical and biological systems.

Chemical Structure

The chemical structure of this compound is characterized by a central propargyl alcohol moiety attached to a 4-chlorophenyl group.

Caption: Chemical structure of this compound.

Tabulated Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below.[4]

| Property | Value | Source |

| Molecular Formula | C₉H₇ClO | [4] |

| Molecular Weight | 166.60 g/mol | [4] |

| CAS Number | 29805-11-6 | [4] |

| IUPAC Name | This compound | [4] |

| Physical Form | Solid or semi-solid or liquid | |

| Storage Temperature | 2-8°C (Sealed in dry) | |

| Solubility | Miscible with water and most polar organic solvents (inferred from propargyl alcohol) | [5] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the nucleophilic addition of an ethynyl anion to 4-chlorobenzaldehyde. This reaction is a robust and widely used method for the formation of propargyl alcohols.[6]

Synthetic Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials and Reagents:

-

Acetylene gas

-

n-Butyllithium (n-BuLi) in hexanes

-

4-Chlorobenzaldehyde

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet, a dropping funnel, and a septum is flushed with argon.

-

Anhydrous THF is added to the flask, and the flask is cooled to -78 °C in a dry ice/acetone bath.

-

Acetylene gas is bubbled through the THF for 20-30 minutes.

-

n-Butyllithium (1.1 equivalents) is added dropwise via syringe, and the mixture is stirred for 30 minutes at -78 °C to form a solution of lithium acetylide.

-

A solution of 4-chlorobenzaldehyde (1.0 equivalent) in anhydrous THF is added dropwise to the lithium acetylide solution. The reaction mixture is stirred at -78 °C for 2-3 hours.

-

The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.

-

The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford this compound.

Spectroscopic Characterization

The structure and purity of this compound can be confirmed by various spectroscopic techniques. The expected spectral data are outlined below, based on the analysis of structurally related compounds.[7][8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton of the alcohol, the hydroxyl proton, and the terminal alkyne proton. The aromatic protons will likely appear as two doublets in the range of δ 7.3-7.5 ppm. The methine proton adjacent to the hydroxyl group would appear as a singlet or a doublet (if coupled to the hydroxyl proton) around δ 5.4 ppm. The terminal alkyne proton is expected as a singlet around δ 2.7 ppm, and the hydroxyl proton will be a broad singlet, the chemical shift of which is concentration-dependent.

-

¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons, the carbon bearing the hydroxyl group, and the two sp-hybridized carbons of the alkyne. The aromatic carbons will resonate in the region of δ 128-140 ppm. The carbon attached to the hydroxyl group is expected around δ 65 ppm. The terminal alkyne carbon (≡CH) should appear around δ 75 ppm, while the internal alkyne carbon will be around δ 83 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups.[10]

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

-

C≡C-H stretch: A sharp, strong band around 3300 cm⁻¹ for the terminal alkyne C-H bond.

-

C≡C stretch: A weak to medium band in the region of 2100-2260 cm⁻¹ for the carbon-carbon triple bond.

-

C-O stretch: A strong band in the range of 1000-1260 cm⁻¹.

-

C-Cl stretch: A band in the region of 1090-1010 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum, typically obtained by electron ionization (EI-MS), will show the molecular ion peak (M⁺) and characteristic fragmentation patterns. The molecular ion peak for C₉H₇ClO would be observed at m/z 166 (for ³⁵Cl) and 168 (for ³⁷Cl) with an approximate intensity ratio of 3:1. Common fragmentation pathways would include the loss of water (M-18) and the cleavage of the propargyl group.

Chemical Reactivity and Synthetic Applications

The presence of the propargyl alcohol moiety imparts a rich and versatile reactivity to this compound, making it a valuable intermediate in organic synthesis.[5][11]

Reactivity Profile

Caption: Key chemical transformations of this compound.

-

Meyer-Schuster Rearrangement: In the presence of an acid catalyst, propargyl alcohols can undergo a rearrangement to form α,β-unsaturated ketones.[12] This reaction provides a convenient route to chalcone-like structures.

-

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 1-(4-chlorophenyl)prop-2-yn-1-one, using standard oxidizing agents such as pyridinium chlorochromate (PCC) or a Swern oxidation. Further oxidation can lead to the corresponding carboxylic acid.[5]

-

Sonogashira Coupling: The terminal alkyne can participate in palladium-catalyzed cross-coupling reactions with aryl or vinyl halides, allowing for the extension of the carbon skeleton.[11]

-

Cyclization Reactions: The propargyl alcohol moiety is a common precursor for the synthesis of various heterocyclic compounds, such as furans, pyrans, and oxazoles, through intramolecular cyclization or cycloaddition reactions.[11]

Role in Drug Discovery and Development

The this compound scaffold is of significant interest in medicinal chemistry. The chlorophenyl group is a common motif in many pharmaceuticals, often contributing to enhanced binding affinity and improved pharmacokinetic properties.[13] The propargyl group is a versatile handle for introducing further functionality or for participating in "click" chemistry reactions for bioconjugation. This structural unit has been explored in the development of various therapeutic agents, including enzyme inhibitors and receptor modulators.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. Based on data for similar compounds, it may cause skin and eye irritation.

Conclusion

This compound is a valuable and versatile chemical entity with a rich reactivity profile. Its straightforward synthesis and the presence of multiple reactive sites make it an important building block in organic synthesis and a promising scaffold in drug discovery. This guide has provided a comprehensive overview of its properties, synthesis, characterization, and applications, intended to be a valuable resource for researchers and scientists in the chemical and pharmaceutical sciences.

References

-

Wikipedia. Propargyl alcohol. [Link]

-

Rawsource. Propargyl alcohol uses - Synthesis, and Safety. [Link]

-

UCL Discovery. Gold Catalysed Reactions of Propargylic Alcohols. [Link]

-

The Royal Society of Chemistry. Catalytic σ-activation of carbon-carbon triple bonds: Reactions of propargylic alcohols and alkynes. [Link]

-

PMC - NIH. Tunable Gold‐catalyzed Reactions of Propargyl Alcohols and Aryl Nucleophiles. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

- Google Patents. CN102675050A - Preparation method of 1-(4-chlorphenyl)-2-cyclopropyl-1-propanol.

-

PubChem - NIH. This compound. [Link]

-

MDPI. 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile. [Link]

-

The Journal of Organic Chemistry - ACS Publications. Preparation of 4-Allenyloxazolines from (Z)-2-En-4-yn-1-ol via Propargyl/Allenyl Isomerization. [Link]

-

the NIST WebBook. 1-Propanone, 1-(4-chlorophenyl)-. [Link]

-

the NIST WebBook. 1-Propanone, 1-(4-chlorophenyl)-. [Link]

-

SpectraBase. 1-(4-CHLOROPHENYL)-PROP-2-YN-1-ONE - Optional[13C NMR] - Chemical Shifts. [Link]

-

Cheméo. Chemical Properties of Ethanone, 1-(4-chlorophenyl)- (CAS 99-91-2). [Link]

-

YouTube. sample 13C NMR spectra of compounds with common functional groups. [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

the NIST WebBook. 1-Propanone, 1-(4-chlorophenyl)-. [Link]

-

PubMed. Synthesis of a new homologous series of p-chlorophenyl alcohol amides, their anticonvulsant activity and their testing as potential GABAB receptor antagonists. [Link]

-

ResearchGate. Fig. S23. 1 H NMR spectrum of 1-(4-chlorophenyl)ethan-1-ol.. [Link]

-

Chemsrc. 1-(4-chlorophenyl)-2-methylpropan-1-ol | CAS#:10400-18-7. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD.. The Essential Role of Propargyl Alcohol in Modern Chemical Synthesis. [Link]

-

PubChem. (1S)-1-(4-chlorophenyl)ethan-1-ol. [Link]

-

PubChemLite. 1-(4-chlorophenyl)propan-2-ol (C9H11ClO). [Link]

-

Scribd. Common Organic Solvents - Table of Properties | PDF. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Exploring the Properties and Applications of Propargyl Alcohol in Organic Chemistry [tengerchemical.com]

- 3. Exploring the Applications and Properties of Propargyl Alcohol in Organic Synthesis [tengerchemical.com]

- 4. This compound | C9H7ClO | CID 11400988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Propargyl alcohol - Wikipedia [en.wikipedia.org]

- 6. Tunable Gold‐catalyzed Reactions of Propargyl Alcohols and Aryl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. spectrabase.com [spectrabase.com]

- 9. (E)-3-(4-bromophenyl)-1-(4-chlorophenyl)prop-2-en-1-one(126443-20-7) 1H NMR [m.chemicalbook.com]

- 10. mdpi.com [mdpi.com]

- 11. rawsource.com [rawsource.com]

- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 13. Synthesis of a new homologous series of p-chlorophenyl alcohol amides, their anticonvulsant activity and their testing as potential GABAB receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(4-Chlorophenyl)prop-2-yn-1-ol: Synthesis, Characterization, and Potential Applications in Drug Discovery

For distribution to researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the chemical entity 1-(4-Chlorophenyl)prop-2-yn-1-ol, a propargyl alcohol derivative with significant potential in medicinal chemistry. We will delve into its chemical identity, synthesis, spectral characterization, and explore its prospective applications as a scaffold in the development of novel therapeutic agents.

Chemical Identity and Properties

IUPAC Name: this compound[1] CAS Number: 29805-11-6[1]

This compound is a secondary alcohol featuring a 4-chlorophenyl group and a terminal alkyne (propargyl group) attached to the same carbon atom. The presence of the chlorine atom, the aromatic ring, the hydroxyl group, and the reactive alkyne moiety makes it a versatile building block in organic synthesis. The propargyl alcohol functional group is a key pharmacophore in many biologically active molecules and serves as a valuable precursor for the synthesis of more complex structures.[2]

| Property | Value |

| Molecular Formula | C₉H₇ClO |

| Molecular Weight | 166.60 g/mol [1] |

| Appearance | Expected to be a solid or oil |

| Solubility | Expected to be soluble in common organic solvents like ethers, alcohols, and chlorinated solvents. |

Synthesis of this compound

The most direct and widely employed method for the synthesis of aryl propargyl alcohols is the nucleophilic addition of an acetylide to an aldehyde. In the case of this compound, this involves the reaction of 4-chlorobenzaldehyde with an ethynyl Grignard reagent or a similar organometallic acetylide.

Experimental Protocol: Synthesis via Grignard Reaction

This protocol describes a robust and scalable method for the laboratory synthesis of this compound.

Materials:

-

4-Chlorobenzaldehyde

-

Magnesium turnings

-

Ethyl bromide

-

Acetylene gas (or a suitable acetylene source like calcium carbide)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Diethyl ether

-

Standard glassware for anhydrous reactions (oven-dried)

-

Magnetic stirrer and heating mantle

-

Ice bath

Procedure:

-

Preparation of Ethynylmagnesium Bromide:

-

In a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a gas inlet, place magnesium turnings (1.2 eq).

-

Add a small crystal of iodine to activate the magnesium.

-

Add a solution of ethyl bromide (1.1 eq) in anhydrous THF dropwise via the dropping funnel to initiate the Grignard reaction.

-

Once the reaction starts (indicated by bubbling and heat evolution), add the remaining ethyl bromide solution at a rate that maintains a gentle reflux.

-

After the addition is complete, bubble dry acetylene gas through the solution of ethylmagnesium bromide at 0 °C for 2-3 hours to form ethynylmagnesium bromide.

-

-

Reaction with 4-Chlorobenzaldehyde:

-

Dissolve 4-chlorobenzaldehyde (1.0 eq) in anhydrous THF in a separate flask.

-

Cool the freshly prepared ethynylmagnesium bromide solution to 0 °C in an ice bath.

-

Slowly add the solution of 4-chlorobenzaldehyde to the Grignard reagent with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

Synthesis Workflow Diagram

Caption: Synthesis of this compound.

Spectral Characterization

The structure of the synthesized this compound can be unequivocally confirmed by a combination of spectroscopic techniques. Below are the expected spectral data based on the analysis of structurally similar compounds.

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Protons: Two doublets in the aromatic region (δ 7.2-7.5 ppm), characteristic of a para-substituted benzene ring.

-

Methine Proton: A singlet or a doublet (if coupled to the hydroxyl proton) for the proton on the carbon bearing the hydroxyl and aryl groups (CH-OH) at approximately δ 5.5 ppm.

-

Acetylenic Proton: A singlet for the terminal alkyne proton (C≡C-H) at around δ 2.5-3.0 ppm.

-

Hydroxyl Proton: A broad singlet for the hydroxyl proton (-OH), the chemical shift of which is concentration and solvent dependent.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Aromatic Carbons: Four signals in the aromatic region (δ 125-140 ppm), including the carbon attached to chlorine and the ipso-carbon.

-

Carbinol Carbon: A signal for the carbon bearing the hydroxyl group (CH-OH) at approximately δ 60-70 ppm.

-

Alkynyl Carbons: Two signals for the sp-hybridized carbons of the alkyne (C≡C) at around δ 70-90 ppm.

IR (Infrared) Spectroscopy:

-

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

-

C≡C-H Stretch: A sharp, characteristic absorption band around 3300 cm⁻¹ for the terminal alkyne C-H bond.

-

C≡C Stretch: A weak absorption band around 2100-2200 cm⁻¹ for the carbon-carbon triple bond.

-

C-Cl Stretch: An absorption in the fingerprint region, typically around 1090 cm⁻¹.

MS (Mass Spectrometry):

-

Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 166), with a characteristic M+2 isotopic peak at m/z = 168 with approximately one-third the intensity of the M⁺ peak, due to the presence of the ³⁷Cl isotope.

-

Fragmentation Pattern: Expect to see fragmentation corresponding to the loss of water, the propargyl group, and the chlorophenyl moiety.

Potential Applications in Drug Development

The structural features of this compound make it a promising candidate for further investigation in drug discovery programs. The 4-chlorophenyl motif is present in numerous approved drugs, where the chlorine atom can enhance metabolic stability and binding affinity. The propargyl alcohol moiety is a versatile functional group that can participate in various chemical transformations and can also act as a pharmacophore itself.

Precursor for Anticonvulsant Agents

Several studies have highlighted the anticonvulsant activity of compounds containing a chlorophenyl group. For instance, a homologous series of p-chlorophenyl alcohol amides has demonstrated significant activity in pentylenetetrazol-induced seizure models.[3] The presence of the chlorine atom in the para position of the phenyl ring was found to increase both the potency and the duration of the anticonvulsant activity.[3] this compound can serve as a key starting material for the synthesis of a variety of derivatives, including amides, esters, and heterocyclic compounds, which could be screened for their anticonvulsant properties.

Scaffold for Antifungal Agents

The development of new antifungal agents is a critical area of research due to the rise of drug-resistant fungal infections. Propargyl alcohol derivatives and compounds bearing a 4-chlorophenyl group have independently shown promise as antifungal agents. The unique electronic and steric properties of the propargyl group can be exploited to design molecules that interact with fungal-specific targets. This compound can be utilized as a scaffold to generate a library of compounds for antifungal screening against various pathogenic fungi.

Hypothetical Biological Screening Workflow

Caption: A potential workflow for drug discovery.

Conclusion

This compound is a readily accessible and chemically versatile molecule. Its synthesis from common starting materials is straightforward, and its structure offers multiple points for chemical modification. The presence of both a 4-chlorophenyl group and a propargyl alcohol moiety suggests its potential as a valuable building block in the design and synthesis of novel therapeutic agents, particularly in the fields of anticonvulsants and antifungals. This guide provides a foundational understanding of this compound, intended to stimulate further research and development in medicinal chemistry.

References

-

Synthesis of a new homologous series of p-chlorophenyl alcohol amides, their anticonvulsant activity and their testing as potential GABAB receptor antagonists. PubMed. [Link]

-

1-(4-CHLOROPHENYL)-PROP-2-YN-1-ONE. SpectraBase. [Link]

-

Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one. SciELO South Africa. [Link]

-

This compound. PubChem. [Link]

-

Propargyl alcohol uses - Synthesis, and Safety. Rawsource. [Link]

-

4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile. MDPI. [Link]

Sources

- 1. This compound | C9H7ClO | CID 11400988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Antifungal activity Archives - Global Journal of Pure and Applied Chemistry Research (GJPACR) [eajournals.org]

- 3. Synthesis of a new homologous series of p-chlorophenyl alcohol amides, their anticonvulsant activity and their testing as potential GABAB receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure Analysis of 1-(4-Chlorophenyl)prop-2-yn-1-ol Derivatives

This guide provides an in-depth exploration of the methodologies and insights surrounding the crystal structure analysis of 1-(4-Chlorophenyl)prop-2-yn-1-ol and its derivatives. These compounds are of significant interest in medicinal chemistry and drug development, acting as crucial building blocks for a range of bioactive molecules.[1][2][3][4][5] Understanding their precise three-dimensional structure at the atomic level is paramount for rational drug design, predicting molecular interactions, and optimizing therapeutic efficacy.

The Significance of Structural Elucidation in Drug Discovery

The propargyl alcohol moiety is a versatile functional group in organic synthesis, enabling the construction of complex molecular frameworks.[1][2][4] When incorporated into a structure with a 4-chlorophenyl group, these molecules present a unique combination of steric and electronic properties that can be fine-tuned to interact with specific biological targets. Crystal structure analysis, primarily through single-crystal X-ray diffraction (scXRD), offers an unambiguous determination of the three-dimensional arrangement of atoms, including bond lengths, bond angles, and intermolecular interactions.[6][7][8] This detailed structural information is invaluable for:

-

Structure-Activity Relationship (SAR) Studies: Correlating specific structural features with biological activity to guide the synthesis of more potent and selective drug candidates.

-

Understanding Receptor Binding: Visualizing how a molecule fits into the active site of a protein or enzyme, which is crucial for mechanism-based drug design.

-

Polymorph Screening: Identifying and characterizing different crystalline forms of a drug substance, which can have profound effects on its solubility, stability, and bioavailability.[6]

-

Absolute Configuration Determination: Establishing the correct stereochemistry of chiral centers, a critical aspect of pharmaceutical development as different enantiomers can have vastly different pharmacological and toxicological profiles.[6]

The Cornerstone Technique: Single-Crystal X-ray Diffraction (scXRD)

For decades, single-crystal X-ray diffraction has been the definitive method for determining the crystal structure of small molecules.[9] The technique relies on the principle that a well-ordered crystal lattice will diffract X-rays in a predictable pattern.[8] By analyzing the positions and intensities of these diffracted beams, a three-dimensional electron density map of the molecule can be constructed, from which the atomic positions are determined.[8]

Experimental Workflow: From Powder to Structure

The journey from a synthesized compound to a fully refined crystal structure involves a series of meticulous steps. The causality behind each choice is critical for obtaining high-quality, publishable data.

Sources

- 1. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 2. Search - Access Structures [ccdc.cam.ac.uk]

- 3. 4-Chlorophenyl methyl carbinol [webbook.nist.gov]

- 4. 4-Chlorophenylacetylene | 873-73-4 [chemicalbook.com]

- 5. Benzene, 1-chloro-4-ethynyl- | C8H5Cl | CID 70118 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. biokeanos.com [biokeanos.com]

- 7. This compound | C9H7ClO | CID 11400988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Propargyl alcohol - Wikipedia [en.wikipedia.org]

- 9. 4-Chlorophenyl methyl carbinol [webbook.nist.gov]

An In-Depth Technical Guide to the Stability and Storage of 1-(4-Chlorophenyl)prop-2-yn-1-ol

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1-(4-Chlorophenyl)prop-2-yn-1-ol, a key intermediate in pharmaceutical synthesis and materials science. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the chemical behavior of this compound. The guide details its intrinsic stability, potential degradation pathways, and provides validated protocols for handling, storage, and stability assessment to ensure the integrity and purity of the material throughout its lifecycle.

Introduction: The Chemical Significance of this compound

This compound is a secondary propargyl alcohol distinguished by the presence of a 4-chlorophenyl group attached to the carbinol carbon. Its structure, featuring a reactive hydroxyl group, a terminal alkyne, and a halogenated aromatic ring, makes it a versatile building block in organic synthesis. The propargyl alcohol moiety is particularly valuable for its ability to participate in a wide array of chemical transformations, including addition reactions, polymerization, and the synthesis of heterocyclic compounds, which are crucial in medicinal chemistry.[1]

The stability of this compound is paramount to its successful application. Degradation can lead to the formation of impurities that may compromise the yield and purity of subsequent synthetic steps, and in the context of drug development, could introduce potentially harmful substances. This guide, therefore, aims to provide a thorough understanding of the factors influencing the stability of this compound and to establish best practices for its storage and handling.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting its stability and designing appropriate storage solutions.

| Property | Value | Source |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 29805-11-6 | [1] |

| Molecular Formula | C₉H₇ClO | [1] |

| Molecular Weight | 166.61 g/mol | [1] |

| Physical Form | Solid or semi-solid or liquid | [2] |

| Purity (Typical) | ≥95% | [2] |

Recommended Storage and Handling Protocols

To maintain the integrity of this compound, adherence to specific storage and handling protocols is critical. These recommendations are based on supplier data sheets and an understanding of the compound's chemical nature.

Optimal Storage Conditions

The primary recommendation for the storage of this compound is in a sealed container, in a dry atmosphere, at 2-8°C .[2]

-

Temperature: Refrigeration at 2-8°C is crucial to minimize the rate of potential degradation reactions. Elevated temperatures can accelerate oxidative processes and potential polymerization.

-

Atmosphere: The compound should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. The container must be tightly sealed to protect it from moisture and air.

-

Light: While specific photostability data is limited, it is best practice to store the compound in an amber or opaque container to protect it from light, which can catalyze oxidative degradation.

Safe Handling Procedures

As a matter of good laboratory practice, appropriate personal protective equipment (PPE) should be worn when handling this compound. This includes:

-

Safety glasses or goggles

-

Chemical-resistant gloves

-

A laboratory coat

Handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential vapors or dust. Avoid contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.

Stability Profile and Potential Degradation Pathways

The stability of this compound is influenced by its three key structural features: the secondary alcohol, the terminal alkyne, and the chlorinated phenyl ring.

Intrinsic Chemical Stability

Propargyl alcohol and its derivatives are known to be reactive. The terminal alkyne can undergo polymerization, especially in the presence of heat or a base.[3] The secondary alcohol is susceptible to oxidation. The presence of the 4-chlorophenyl group can influence the reactivity of the molecule through electronic effects.

Predicted Degradation Pathways

Based on the chemical structure and literature on similar compounds, the following degradation pathways are considered most likely:

-

Oxidation: This is a primary degradation pathway for propargyl alcohols. Exposure to air and light can lead to the oxidation of the secondary alcohol to the corresponding ketone, forming 1-(4-chlorophenyl)prop-2-yn-1-one . A study on a similar compound, 4-methoxy-2-(3-phenyl-2-propynyl)phenol, identified the corresponding propynone as the major degradation product upon exposure to air and light.[4]

-

Polymerization: The terminal alkyne functionality makes the molecule susceptible to polymerization, which can be initiated by heat or basic conditions.[3] This would result in the formation of higher molecular weight oligomers or polymers.

-

Hydrolysis: While propargyl alcohol itself is not expected to undergo hydrolysis under environmental conditions, the specific influence of the 4-chlorophenyl group on the stability of the C-O bond under strongly acidic or basic conditions should be considered.[5]

Below is a Graphviz diagram illustrating the primary predicted degradation pathway.

Caption: Predicted primary degradation pathway of this compound.

Experimental Workflow for Stability Assessment

To experimentally verify the stability of this compound and develop a stability-indicating analytical method, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions that are more severe than accelerated storage conditions.

Forced Degradation Study Protocol

The goal of a forced degradation study is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

Materials:

-

This compound

-

Hydrochloric acid (HCl), 0.1 M

-

Sodium hydroxide (NaOH), 0.1 M

-

Hydrogen peroxide (H₂O₂), 3%

-

HPLC-grade acetonitrile and water

-

pH meter

-

Calibrated oven

-

Photostability chamber

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

-

Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. Neutralize the solution with 0.1 M NaOH before analysis.

-

Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at room temperature for 8 hours. Neutralize the solution with 0.1 M HCl before analysis.

-

Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours.

-

Thermal Degradation: Place a solid sample of the compound in a calibrated oven at 80°C for 48 hours. Dissolve the sample in acetonitrile for analysis.

-

Photolytic Degradation: Expose a solid sample of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber. Dissolve the sample in acetonitrile for analysis.

-

Control Sample: Prepare a control sample by diluting the stock solution with the same solvent as the stressed samples.

The following diagram outlines the experimental workflow for the forced degradation study.

Caption: Experimental workflow for the forced degradation study.

Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate and quantify the parent compound from its degradation products. The following is a proposed starting method that should be validated according to ICH guidelines.

| Parameter | Recommended Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | 0.1% Phosphoric acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 26 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 225 nm |

| Injection Volume | 10 µL |

Method Validation: The developed HPLC method should be validated for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness as per ICH Q2(R1) guidelines.

Conclusion

The chemical integrity of this compound is best maintained by stringent adherence to recommended storage conditions, specifically at 2-8°C in a dry, inert atmosphere, and protected from light. The primary degradation pathway is predicted to be oxidation of the secondary alcohol to a ketone, with potential for polymerization under thermal or basic stress. The provided forced degradation protocol and stability-indicating HPLC method offer a robust framework for researchers and drug development professionals to assess the stability of this compound, ensuring its quality and purity for downstream applications. A thorough understanding and implementation of these principles are critical for the successful use of this versatile chemical intermediate.

References

-

PubChem. (n.d.). Propargyl alcohol. National Center for Biotechnology Information. Retrieved from [Link]

-

PubMed. (1998). Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2015). Evaluation of Propargyl Alcohol as a Corrosion Inhibitor for Duplex Stainless Steel in Hydrochloric Acid. Retrieved from [Link]

-

ResolveMass. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

-

ScienceDirect. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

-

Rawsource. (2025). Propargyl Alcohol in Specialty Chemicals: Key Insights. Retrieved from [Link]

-

Wikipedia. (n.d.). Propargyl alcohol. Retrieved from [Link]

-

Chembid. (2024). Exploring the Chemical Properties and Applications of Propargyl Alcohol in Industry and Research. Retrieved from [Link]

-

RJPT. (2018). Stability Indicating Forced Degradation Studies. Retrieved from [Link]

-

BioPharm International. (2013). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

-

ARL Bio Pharma. (n.d.). Stability Studies. Retrieved from [Link]

-

MDPI. (2021). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Retrieved from [Link]

-

BJSTR. (2022). Forced Degradation – A Review. Retrieved from [Link]

-

PubMed. (2004). Cometabolic degradation of chlorinated aromatic compounds. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

BJSTR. (2022). Forced Degradation – A Review. Retrieved from [Link]

-

PubMed. (2000). Photocatalytic degradation of aromatic chlorinated compounds using TiO2: Toxicity of intermediates. National Center for Biotechnology Information. Retrieved from [Link]

-

NCBI. (2010). PROPARGYL ALCOHOL. National Center for Biotechnology Information. Retrieved from [Link]

-

Research Journal of Pharmacy and Technology. (2018). Significance of Stability Studies on Degradation Product. Retrieved from [Link]

-

MDPI. (2024). 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile. Retrieved from [Link]

-

ResearchGate. (2021). Biodegradation of chlorinated aromatic compounds Microorganism Pseudomonas sp.. Retrieved from [Link]

-

Journal of Applied Pharmaceutical Science. (2012). Stability Testing of Pharmaceutical Products. Retrieved from [Link]

-

LCGC International. (2020). Stability Studies and Testing of Pharmaceuticals - An Overview. Retrieved from [Link]

-

Royal Society of Chemistry. (2020). Supporting information for One-pot kinetic resolution-Mitsunobu reaction to access optically pure compounds, silver salts in ai. Retrieved from [Link]

-

ResearchGate. (2024). 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile. Retrieved from [Link]

Sources

Unlocking the Therapeutic Potential: A Technical Guide to the Biological Activity of Halogenated Propargyl Alcohols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Halogenated propargyl alcohols, a unique class of organic compounds, are emerging as promising scaffolds in medicinal chemistry. Their inherent reactivity, conferred by the propargyl group, is further modulated by halogenation, leading to a diverse range of biological activities. This technical guide provides an in-depth exploration of the synthesis, mechanisms of action, and therapeutic potential of these compounds, with a focus on their anticancer, antifungal, and antimicrobial properties. By delving into the causality behind experimental design and providing detailed protocols, this document serves as a vital resource for researchers seeking to harness the power of halogenated propargyl alcohols in drug discovery and development.

Introduction: The Chemical Versatility and Biological Promise of Halogenated Propargyl Alcohols

Propargyl alcohols are characterized by the presence of a hydroxyl group attached to a carbon atom adjacent to a carbon-carbon triple bond. This structural motif imparts significant chemical reactivity, making them valuable intermediates in organic synthesis. The introduction of a halogen atom (fluorine, chlorine, bromine, or iodine) onto the propargyl backbone dramatically influences the molecule's electronic properties, lipophilicity, and steric profile. These modifications can enhance binding affinity to biological targets, modulate metabolic stability, and ultimately, amplify or alter the compound's biological activity.

The synthesis of propargyl alcohols is often achieved through the nucleophilic addition of a metal acetylide to an aldehyde or ketone. Subsequent halogenation can be accomplished through various methods, including electrophilic halogenation, to yield a diverse library of compounds for biological screening.[1]

Anticancer Activity: Targeting Proliferation and Inducing Apoptosis

Several studies have highlighted the potential of halogenated propargyl alcohol derivatives as anticancer agents. Their mechanism of action often involves the inhibition of key enzymes involved in cancer cell proliferation and survival, or the induction of programmed cell death (apoptosis).

Mechanism of Action: Enzyme Inhibition and Oxidative Stress

One of the primary mechanisms by which propargyl-containing compounds exert their anticancer effects is through irreversible enzyme inhibition. The propargyl group can act as a "suicide substrate," where the enzyme's own catalytic activity transforms the inhibitor into a reactive species that covalently binds to the active site, leading to permanent inactivation.[2]

Furthermore, some halogenated compounds have been shown to induce the production of reactive oxygen species (ROS) within cancer cells.[3] This increase in oxidative stress can damage cellular components, including DNA, proteins, and lipids, ultimately triggering apoptotic pathways.

A study on novel halogenated phenoxychalcones, which can be synthesized from propargyl alcohol derivatives, demonstrated significant cytotoxic activity against the MCF-7 breast cancer cell line. The most active compound, 2c , exhibited an IC50 value of 1.52 µM and was found to decrease the levels of both total and phosphorylated p38α mitogen-activated protein kinase (MAPK), an enzyme involved in cell proliferation and survival.[3] This compound also induced ROS production and caused cell cycle arrest in the G2/M phase, leading to apoptosis.[3]

Structure-Activity Relationships

The nature and position of the halogen atom can significantly impact the anticancer potency of propargyl alcohol derivatives. For instance, in a series of alkynylated pyrrole derivatives, specific halogen substitutions were found to be crucial for their cytotoxic activity against various cancer cell lines, including lung, renal, colon, and breast cancer.[4] This highlights the importance of systematic structural modifications to optimize the therapeutic index of these compounds.

Antifungal and Antimicrobial Activities: Disrupting Microbial Growth and Viability

The propargyl moiety is a key feature in several natural and synthetic antifungal agents. Halogenation can further enhance the antimicrobial spectrum and potency of these molecules.

Mechanisms of Antimicrobial Action

The precise mechanisms by which halogenated propargyl alcohols inhibit microbial growth are varied. They can interfere with cell wall synthesis, disrupt membrane integrity, or inhibit essential enzymes. The lipophilicity conferred by the halogen atom can facilitate the compound's passage through the microbial cell membrane.

A patent for biocidal alcohols describes compounds with antimicrobial, fungicidal, and antimycobacterial properties for use in disinfectants and antiseptics.[5] This underscores the broad-spectrum potential of this chemical class. Furthermore, studies on halogenated compounds have demonstrated potent antibacterial activity against antibiotic-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[6]

Synergistic Effects with Existing Antimicrobials

An exciting area of research is the potential for halogenated compounds to act synergistically with existing antimicrobial drugs. This combination therapy can be more effective and may help to overcome drug resistance. For example, certain halogenated pyrrolopyrimidines have shown a synergistic effect with antimicrobial peptides against Staphylococcus aureus.[7] This suggests that halogenated propargyl alcohols could be developed as adjuvants to enhance the efficacy of current antibiotic and antifungal treatments.

Experimental Protocols and Methodologies

To facilitate further research in this area, this section provides detailed, step-by-step methodologies for key experiments in the synthesis and biological evaluation of halogenated propargyl alcohols.

Synthesis of Halogenated Propargyl Alcohols

The synthesis of these compounds can be approached in a systematic manner to generate a library for screening.

Diagram of a General Synthetic Workflow:

Caption: General workflow for the synthesis of halogenated propargyl alcohols.

Step-by-Step Synthesis Protocol (Example):

-

Preparation of the Metal Acetylide: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve the terminal alkyne in an appropriate anhydrous solvent (e.g., THF). Cool the solution to -78°C and add a strong base (e.g., n-butyllithium) dropwise. Stir the reaction mixture for 30 minutes.

-

Addition to Carbonyl Compound: To the cooled solution of the metal acetylide, add a solution of the desired aldehyde or ketone in the same anhydrous solvent dropwise.

-

Quenching and Extraction: After the reaction is complete (monitored by TLC), quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification of Propargyl Alcohol: Purify the crude propargyl alcohol by flash column chromatography.

-

Halogenation: Dissolve the purified propargyl alcohol in a suitable solvent (e.g., dichloromethane). Add the halogenating agent (e.g., N-bromosuccinimide for bromination) portion-wise at 0°C.

-

Work-up and Final Purification: After the reaction is complete, wash the reaction mixture with an aqueous solution of sodium thiosulfate and then with brine. Dry the organic layer, concentrate, and purify the final halogenated propargyl alcohol by chromatography.

In Vitro Cytotoxicity Assays

Assessing the cytotoxic potential of newly synthesized compounds is a critical first step in drug discovery.[8]

Diagram of a Typical Cytotoxicity Assay Workflow:

Caption: Workflow for determining the in vitro cytotoxicity of a compound.

Step-by-Step MTT Assay Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the halogenated propargyl alcohol in cell culture medium. Replace the medium in the wells with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Susceptibility Testing

The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9][10][11][12]

Diagram of the Broth Microdilution Assay:

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Broth Microdilution Protocol:

-

Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the halogenated propargyl alcohol in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 16-20 hours for most bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[10] This can be determined visually or by measuring the optical density at 600 nm.

Future Directions and Conclusion

Halogenated propargyl alcohols represent a fertile ground for the discovery of novel therapeutic agents. The chemical tractability of these compounds allows for the creation of large, diverse libraries for high-throughput screening. Future research should focus on:

-

Elucidating detailed mechanisms of action: Understanding how these compounds interact with their biological targets at a molecular level is crucial for rational drug design.

-

Exploring a wider range of biological activities: Beyond anticancer and antimicrobial effects, these compounds may have potential in other therapeutic areas, such as neurodegenerative diseases and inflammatory disorders.[1][13]

-

Optimizing pharmacokinetic and pharmacodynamic properties: Lead compounds identified from in vitro screens will require further medicinal chemistry efforts to improve their drug-like properties for in vivo efficacy and safety.

References

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of halogenated phenoxychalcones and their corresponding pyrazolines as cytotoxic agents in human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. WO1996019428A1 - Biocidal alcohols, their production and their use - Google Patents [patents.google.com]

- 6. Potent antibacterial activity of halogenated compounds against antibiotic-resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. rr-asia.woah.org [rr-asia.woah.org]

- 10. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Broth microdilution - Wikipedia [en.wikipedia.org]

- 12. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 13. researchgate.net [researchgate.net]

Reactivity of the terminal alkyne in 1-(4-Chlorophenyl)prop-2-yn-1-ol

An In-Depth Technical Guide to the Reactivity of the Terminal Alkyne in 1-(4-Chlorophenyl)prop-2-yn-1-ol

Abstract

This compound is a propargylic alcohol featuring a terminal alkyne, a secondary hydroxyl group, and a 4-chlorophenyl substituent. This unique combination of functional groups imparts a rich and versatile chemical reactivity, making it a valuable building block for researchers in medicinal chemistry and materials science. The terminal alkyne, in particular, serves as a linchpin for a diverse array of chemical transformations. This guide provides a comprehensive exploration of the alkyne's reactivity, detailing the underlying principles, reaction mechanisms, and practical experimental protocols. We will delve into the acidity of the alkynic proton, its application in nucleophilic reactions, its pivotal role in metal-catalyzed cross-coupling transformations, and its susceptibility to addition reactions, all within the electronic context of the adjacent aryl and hydroxyl moieties.

Molecular Architecture and Intrinsic Reactivity

The reactivity of this compound is not merely the sum of its parts but an interplay between its three key structural features:

-

The Terminal Alkyne (-C≡CH): The sp-hybridized carbons of the triple bond create a region of high electron density, yet the bond is less nucleophilic than an alkene's double bond. The terminal C-H bond is notably acidic compared to those in alkanes and alkenes.

-

The Propargylic Alcohol (-CH(OH)-): The secondary alcohol is a site for oxidation and can influence the reactivity of the adjacent alkyne through electronic effects and by acting as a coordinating group for metal catalysts.

-

The 4-Chlorophenyl Group (-C₆H₄Cl): This aromatic ring exerts both inductive and resonance effects that modulate the electron density across the molecule, influencing reaction rates and the stability of intermediates.

This guide will systematically dissect the reactivity profile of the terminal alkyne, providing both mechanistic insights and actionable experimental frameworks.

The Acidic Proton: Gateway to Nucleophilic Reactivity

The most fundamental characteristic of a terminal alkyne is the acidity of its proton. This property is the foundation for its use as a carbon-centered nucleophile.

Origin of Acidity

The acidity of the terminal alkyne C-H bond (pKa ≈ 25-26) is significantly higher than that of alkenes (pKa ≈ 44) and alkanes (pKa ≈ 50).[1] This is a direct consequence of the hybridization of the carbon atom. In an sp-hybridized orbital, there is 50% s-character, which is greater than in sp² (33%) or sp³ (25%) orbitals.[2] Because s-orbitals are closer to the nucleus, the electron pair in the conjugate base (the acetylide anion) is held more tightly and is thus more stabilized.[2]

Despite this enhanced acidity, a strong base is required for complete deprotonation. Hydroxide is generally insufficient, and stronger bases like sodium amide (NaNH₂) are typically employed to irreversibly generate the acetylide anion.[1][3]

The Acetylide Anion as a Nucleophile

Once formed, the resulting acetylide anion is a potent carbon nucleophile capable of participating in a variety of bond-forming reactions.[4]

-

Nucleophilic Substitution: The acetylide can displace leaving groups from methyl or primary alkyl halides in an SN2 reaction, enabling the extension of carbon chains. Caution is warranted, as secondary and tertiary halides will preferentially undergo E2 elimination due to the strong basicity of the acetylide.[4][5]

-

Nucleophilic Addition: Acetylides readily add to the electrophilic carbon of carbonyl groups in aldehydes and ketones.[4] This "alkynylation" reaction is a powerful method for synthesizing more complex propargylic alcohols.[6]

A Hub for Metal-Catalyzed Cross-Coupling

The terminal alkyne is an exceptional partner in a multitude of metal-catalyzed cross-coupling reactions, which form the cornerstone of modern synthetic chemistry for constructing complex molecular frameworks.[7][8]

Sonogashira Coupling

The Sonogashira coupling is a robust and widely used method for forming a C(sp²)-C(sp) bond by coupling a terminal alkyne with an aryl or vinyl halide.[9][10][11][12] The reaction is typically catalyzed by a palladium(0) complex, with copper(I) iodide as a co-catalyst, in the presence of an amine base.[9][11]

The mechanism involves two interconnected catalytic cycles. The palladium cycle involves oxidative addition of the aryl halide to the Pd(0) species, followed by transmetalation with a copper acetylide and subsequent reductive elimination to yield the product. The copper cycle facilitates the formation of the reactive copper acetylide intermediate.[11]

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Experimental Protocol 1: Sonogashira Coupling

-

Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(PPh₃)₄ (0.02 equiv), CuI (0.03 equiv), and the aryl halide (1.0 equiv).

-

Solvent and Base: Add degassed solvent (e.g., THF or DMF) followed by a degassed amine base (e.g., triethylamine or diisopropylamine).[13]

-

Reactant Addition: Add this compound (1.2 equiv) dropwise to the stirred mixture.

-

Reaction: Heat the reaction to the desired temperature (e.g., 50-80 °C) and monitor by TLC or LC-MS until the starting material is consumed.

-

Workup: Upon completion, cool the reaction to room temperature, filter through a pad of celite to remove the catalyst, and concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude residue by column chromatography on silica gel to yield the coupled product.

A³ (Aldehyde-Alkyne-Amine) Coupling

The A³ coupling is a powerful, one-pot, three-component reaction that synthesizes propargylamines from an aldehyde, a terminal alkyne, and an amine.[14][15][16] This atom-economical process is catalyzed by various metals, most commonly copper, gold, or silver salts.[15][16]

The mechanism is believed to proceed via two key steps: (1) the metal catalyst activates the alkyne C-H bond to facilitate the formation of a metal acetylide, and (2) the aldehyde and amine condense to form an in situ iminium ion. The nucleophilic metal acetylide then attacks the electrophilic iminium ion to furnish the propargylamine product.[16][17]

Caption: General mechanism of the A³ coupling reaction.

Reactivity of the Alkyne π-System: Addition Reactions

While coupling reactions leverage the terminal proton, the alkyne's π-bonds are also susceptible to addition reactions, though their reactivity differs from that of alkenes.

Electrophilic Addition

Alkynes are generally less reactive towards electrophiles than alkenes. This is because the electrophilic addition to an alkyne proceeds through a high-energy vinylic carbocation intermediate, which is less stable than a corresponding alkyl carbocation.[18][19]

-

Hydration: The addition of water across the triple bond, catalyzed by mercuric sulfate (HgSO₄) in aqueous acid, follows Markovnikov's rule.[18][20] The initial product is an enol, which rapidly tautomerizes to the more stable ketone. For this compound, this would yield a β-hydroxy ketone.

-

Hydrohalogenation: The addition of hydrogen halides (HX) also adheres to Markovnikov's rule, with the hydrogen adding to the terminal carbon.[18][19][21] The addition of a second equivalent of HX results in a geminal dihalide.

-

Hydroboration-Oxidation: This two-step procedure provides a complementary, anti-Markovnikov hydration. Reaction with a sterically hindered borane (like disiamylborane to prevent double addition), followed by oxidative workup, yields an enol that tautomerizes to an aldehyde.[5][20]

Nucleophilic Addition

Nucleophilic addition to an unactivated alkyne is generally difficult. However, the sp-hybridized carbons do render the alkyne more electrophilic than an alkene.[5] Reactions often require highly reactive nucleophiles or conjugation of the alkyne with a strong electron-withdrawing group to facilitate the attack.[22]

The Role of the Propargylic Alcohol: Oxidation

The secondary alcohol in this compound is a key functional handle that can be readily oxidized to the corresponding α,β-alkynyl ketone, or ynone. This transformation is significant as it converts the molecule into a Michael acceptor, opening up new avenues for conjugate addition chemistry.

Numerous methods exist for the oxidation of propargylic alcohols.[23][24] Modern, mild protocols are often preferred to avoid side reactions. A particularly efficient method involves using 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst with a stoichiometric oxidant like calcium hypochlorite or in an aerobic system.[25][26]

| Oxidizing System | Typical Yield | Conditions | Reference |

| TEMPO / Ca(OCl)₂ | >90% | Room Temperature, CH₂Cl₂/H₂O | [25] |

| Fe(NO₃)₃ / TEMPO / NaCl | 85-95% | Room Temperature, Toluene, O₂ | [26] |

| CuI / DMAP / TEMPO | >90% | Room Temperature, CH₃CN, O₂ | [23] |

| MnO₂ | Variable | Reflux, various solvents | [27] |

| Table 1. Common methods for the oxidation of propargylic alcohols. |

Experimental Protocol 2: TEMPO-Catalyzed Oxidation

-

Setup: In a round-bottom flask, dissolve this compound (1.0 equiv) in a suitable solvent such as dichloromethane (CH₂Cl₂).

-

Catalyst Addition: Add TEMPO (0.01-0.1 equiv).

-

Oxidant Addition: Slowly add an aqueous solution of calcium hypochlorite (Ca(OCl)₂) or sodium hypochlorite (NaOCl) while maintaining the temperature at 0-5 °C with an ice bath.

-

Reaction: Stir the biphasic mixture vigorously at room temperature and monitor by TLC. The reaction is typically complete within a few hours.

-

Workup: Quench the reaction by adding aqueous sodium thiosulfate. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash chromatography to obtain the pure ynone.

Caption: Key derivatization pathways for the title compound.

Conclusion

The terminal alkyne of this compound is a remarkably versatile functional group. Its acidic proton allows for the generation of a potent acetylide nucleophile, enabling classic C-C bond formation through substitution and addition. Furthermore, it serves as an indispensable handle for modern metal-catalyzed cross-coupling reactions like the Sonogashira and A³ couplings, providing efficient access to complex molecular architectures. The alkyne's π-bonds also undergo addition reactions, and the adjacent hydroxyl group can be oxidized to unlock further reactivity patterns. For researchers in drug development and materials science, a thorough understanding of these reaction pathways is crucial for leveraging this compound as a strategic building block in the synthesis of novel and functional molecules.

References

-

Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]

-

ResearchGate. Metal catalysed reactions of terminal alkynes. Available at: [Link]

-

Chemistry LibreTexts. Sonogashira Coupling. Available at: [Link]

-

Royal Society of Chemistry. A simple and efficient method for mild and selective oxidation of propargylic alcohols using TEMPO and calcium hypochlorite. Available at: [Link]

-

National Institutes of Health (PMC). Kinds of Reactivity: Recent Breakthroughs in Metal-Catalyzed Alkyne Chemistry. Available at: [Link]

-

Organic Chemistry Portal. Aerobic Oxidation of Propargylic Alcohols to α,β-Unsaturated Alkynals or Alkynones Catalyzed by Fe(NO3)3·9H2O, TEMPO and Sodium Chloride in Toluene. Available at: [Link]

-

University of Calgary. Ch 9 : Acidity of Terminal Alkynes. Available at: [Link]

- Google Books. CHAPTER 15: Transition Metal-catalysed Nucleophilic Additions of Terminal Alkynes in Water: Development and Synthetic Utility.

-

Wikipedia. Sonogashira coupling. Available at: [Link]

-

Thieme. Aerobic Oxidation of Propargyl Alcohol: A Convenient Method for the Synthesis of Propiolaldehyde. Available at: [Link]

-

Chemistry LibreTexts. 10.8: Acidity of Terminal Alkynes. Available at: [Link]

-

National Institutes of Health (PMC). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Available at: [Link]

-

BrainKart. Electrophilic additions to alkynes. Available at: [Link]

-

Rawsource. Propargyl Alcohol vs. Alkyne Alcohols: Properties & Applications. Available at: [Link]

-

National Institutes of Health (PMC). Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. Available at: [Link]

-

ACS Publications. Synthesis of Ynones via N-Iodosuccinimide-Mediated Oxidation of Propargyl Alcohols under Mild Conditions. Available at: [Link]

-

Chemistry LibreTexts. Nucleophilic Reactivity of Deprotonated Alkynes. Available at: [Link]

-

Chemistry Steps. Acidity of Terminal Alkynes. Available at: [Link]

-

University of Bath. Electrophilic Addition to Alkynes. Available at: [Link]

-

YouTube. 9.2 Acidity of Alkynes | Organic Chemistry. Available at: [Link]

-

Royal Society of Chemistry. Click nucleophilic conjugate additions to activated alkynes. Available at: [Link]

-

Chemistry LibreTexts. Acidity of Terminal Alkynes. Available at: [Link]

-